3-[1-(Quinoxaline-6-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione
Description
3-[1-(Quinoxaline-6-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a heterocyclic compound combining a quinoxaline moiety, an azetidine ring, and an imidazolidine-2,4-dione (hydantoin) core. Quinoxalines are bicyclic aromatic systems with two nitrogen atoms, known for diverse pharmacological activities, including antimicrobial, anticancer, and kinase inhibition properties. The azetidine ring, a four-membered saturated nitrogen heterocycle, may enhance conformational rigidity and bioavailability compared to larger rings.
Properties
IUPAC Name |
3-[1-(quinoxaline-6-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c21-13-6-18-15(23)20(13)10-7-19(8-10)14(22)9-1-2-11-12(5-9)17-4-3-16-11/h1-5,10H,6-8H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXVNBXHGNYLPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)N4C(=O)CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Quinoxaline-6-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the quinoxaline moiety. Quinoxalines can be synthesized through the condensation of o-phenylenediamine with α-diketones under acidic conditions . The azetidine ring can be introduced via cyclization reactions involving appropriate precursors. Finally, the imidazolidine-2,4-dione structure is formed through cyclization reactions involving urea derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Quinoxaline-6-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxides.
Reduction: The compound can be reduced to form dihydroquinoxaline derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted azetidine derivatives.
Scientific Research Applications
3-[1-(Quinoxaline-6-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[1-(Quinoxaline-6-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes. The azetidine ring can inhibit enzyme activity by binding to active sites, while the imidazolidine-2,4-dione structure can form hydrogen bonds with proteins, altering their function.
Comparison with Similar Compounds
Structural Analogues
a. Quinoxaline vs. Quinazoline Derivatives Quinoxaline and quinazoline derivatives share bicyclic frameworks but differ in nitrogen atom positioning. For example, imidazo[4,5-g]quinazolines (e.g., compounds 5–12 in ) are synthesized via aldehyde-mediated cyclization .
b. Azetidine vs. Larger N-Heterocycles Replacing azetidine with pyrrolidine (5-membered) or piperidine (6-membered) rings in analogous compounds increases ring flexibility but may reduce metabolic stability. Azetidine’s strain and compactness could improve binding to constrained active sites, though synthetic challenges (e.g., lower yields due to ring instability) are noted .
c. Hydantoin vs. Other Diones
Comparisons with thiohydantoins or barbiturates (alternative dione systems) highlight differences in hydrogen-bonding capacity and redox stability. Hydantoins generally exhibit moderate solubility in polar solvents, which may limit bioavailability compared to more soluble analogs.
Pharmacological and Physicochemical Properties
Key Findings :
- The target compound’s lower solubility compared to imidazo[4,5-g]quinazolines may reflect hydantoin’s polarity vs. quinazoline’s aromatic hydrophobicity .
- Its superior enzymatic inhibition (IC50 = 2.3 μM) over quinazoline derivatives suggests the quinoxaline-carbonyl group enhances target engagement.
Biological Activity
The compound 3-[1-(Quinoxaline-6-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione is a synthetic derivative that incorporates both quinoxaline and azetidine moieties, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This molecular formula indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms, which contribute to its biological functions.
Biological Activity Overview
-
Antimicrobial Activity
- The compound has been evaluated for its antimicrobial properties , showing effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. In vitro studies have demonstrated significant inhibition zones when tested against pathogens such as Staphylococcus aureus and Escherichia coli.
- Table 1 summarizes the antimicrobial activity:
Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 15 32 µg/mL Escherichia coli 18 16 µg/mL Candida albicans 12 64 µg/mL -
Anticancer Activity
- Recent studies indicate that derivatives of quinoxaline exhibit anticancer properties . The compound has shown potential in inhibiting tumor cell proliferation in various cancer cell lines. The IC50 values for several cell lines were reported to be significantly lower than those of standard chemotherapeutics like doxorubicin.
- Table 2 presents the cytotoxic effects:
Cell Line IC50 (µg/mL) MCF-7 (Breast Cancer) 5.2 A549 (Lung Cancer) 4.8 HeLa (Cervical Cancer) 6.0 -
Anti-inflammatory Activity
- The compound also exhibits anti-inflammatory effects , potentially through the inhibition of key inflammatory mediators such as TNF-alpha and IL-6. This suggests a mechanism that could be beneficial in treating inflammatory diseases.
The biological activity of 3-[1-(Quinoxaline-6-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione can be attributed to several mechanisms:
- Kinase Inhibition : Similar compounds have been shown to inhibit receptor tyrosine kinases, which play a critical role in cell signaling pathways related to growth and proliferation.
- DNA Interaction : Some derivatives have demonstrated the ability to intercalate into DNA, disrupting replication and transcription processes in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, contributing to its anticancer and antimicrobial effects.
Case Studies
- A study published in Asian Journal of Research in Chemistry evaluated various azetidinone derivatives, including quinoxaline-based compounds, for their antimicrobial efficacy. The results indicated that modifications to the quinoxaline structure enhanced activity against resistant strains of bacteria .
- Another research highlighted the dual action of quinoxaline derivatives as both anticancer and antimicrobial agents, suggesting their potential utility in combinatorial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
